- Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions; New Access to Benzodithiophenes for Dye-Sensitized Solar Cell and Thiahelicene ApplicationsSynlett, 2014, 25(5), 701-707,
Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)

930-96-1 structure
Nombre del producto:3-Bromothiophene-2-carboxaldehyde
Número CAS:930-96-1
MF:C5H3BrOS
Megavatios:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079
3-Bromothiophene-2-carboxaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 3-Bromothiophene-2-carboxaldehyde
- BUTTPARK 43\57-52
- 3-BROMOTHIOPHENE-2-CARBALDEHYDE
- 3-BROMO-2-FORMYLTHIOPHENE
- 3-BROMO-2-THIOPHENECARBALDEHYDE
- 3-Bromo-2-Formylthophene
- 3-Bromo-thiophene-2-carbaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde (ACI)
- 3-Bromo-2-thiophencarboxaldehyde
- 3-Bromothiophene-2-aldehyde
- 3-Bromothiophene-2-carboxaldehyde, 96%
- BP-10706
- MFCD00126680
- 3-bromothiophen-2-aldehyde
- Z1157754111
- B2934
- DB-024730
- PB25976
- SCHEMBL964511
- SY019172
- HY-W007753
- AC-25791
- EN300-97256
- AKOS005069326
- CS-W007753
- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
- 10X-0872
- W-204075
- 3-bromothiophene carboxaldehyde
- 930-96-1
- J-640132
- DTXSID20383882
- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
- J-800136
-
- MDL: MFCD00126680
- Renchi: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
- Clave inchi: BCZHCWCOQDRYGS-UHFFFAOYSA-N
- Sonrisas: O=CC1=C(Br)C=CS1
- Brn: 109757
Atributos calculados
- Calidad precisa: 189.9088g/mol
- Carga superficial: 0
- XLogP3: 2.1
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 189.9088g/mol
- Masa isotópica única: 189.9088g/mol
- Superficie del Polo topológico: 45.3Ų
- Recuento de átomos pesados: 8
- Complejidad: 96.4
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.755 g/mL at 25 °C
- Punto de fusión: 24-25°C
- Punto de ebullición: 115°C/20mmHg(lit.)
- Punto de inflamación: 110℃(230℉)(lit.)
- índice de refracción: n20/D 1.635
- Coeficiente de distribución del agua: Not miscible in water.
- PSA: 45.31000
- Logp: 2.32310
- Sensibilidad: Air Sensitive
- Disolución: Not determined
3-Bromothiophene-2-carboxaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319
- Declaración de advertencia: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: R20/21/22;R36/37/38
- Instrucciones de Seguridad: S26-S36/37/39-S22
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R20/21/22; R36/37/38
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
3-Bromothiophene-2-carboxaldehyde Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromothiophene-2-carboxaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D376152-100g |
3-Bromothiophene-2-carbaldehyde |
930-96-1 | 97% | 100g |
$800 | 2023-09-01 | |
MedChemExpress | HY-W007753-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 10g |
¥440 | 2024-05-22 | ||
abcr | AB469012-5 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 5g |
€126.60 | 2023-07-18 | ||
abcr | AB469012-25 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 25g |
€311.30 | 2023-07-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716553-1G |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 1g |
¥265.39 | 2023-11-27 | ||
abcr | AB469012-1 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 1g |
€69.90 | 2023-07-18 | ||
Ambeed | A253098-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 1g |
$9.0 | 2025-02-26 | |
abcr | AB469012-10 g |
3-Bromothiophene-2-carbaldehyde, min. 95%; . |
930-96-1 | 10g |
€178.50 | 2023-07-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 1g |
¥80 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 5g |
¥255 | 2024-05-20 |
3-Bromothiophene-2-carboxaldehyde Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
Referencia
- Preparation of alkyl-substituted fused thiophenes, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Referencia
- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral InductionMacromolecules (Washington, 2013, 46(6), 2078-2091,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referencia
- Highly Air-Stable Thieno[3,2-b]thiophene-Thiophene-Thiazolo[5,4-d]thiazole-Based Polymers for Light-Emitting DiodesMacromolecular Chemistry and Physics, 2010, 211(17), 1890-1899,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivativesEuropean Journal of Organic Chemistry, 2016, 2016(31), 5263-5273,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referencia
- Boron containing compounds and their uses, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
1.2 0 °C; 12 h, rt
Referencia
- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistorsLiquid Crystals, 2017, 44(3), 557-565,
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
Referencia
- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization SequenceChemistry - A European Journal, 2019, 25(31), 7475-7479,
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptorsNew Journal of Chemistry, 2015, 39(3), 2248-2255,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Referencia
- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect TransistorsJournal of the American Chemical Society, 2019, 141(47), 18806-18813,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
1.2 -
Referencia
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiopheneBulletin of the Korean Chemical Society, 2009, 30(3), 618-622,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
Referencia
- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-couplingJournal of Heterocyclic Chemistry, 2018, 55(3), 670-684,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C
1.2 12 h, rt
1.2 12 h, rt
Referencia
- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C
Referencia
- Latent Carbene: Diaminomethylation of ThiophenesEuropean Journal of Organic Chemistry, 2022, 2022(40),,
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Referencia
- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl SubstituentsAdvanced Functional Materials, 2010, 20(10), 1661-1669,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
Referencia
- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron SystemsJournal of the American Chemical Society, 2014, 136(19), 7132-7139,
3-Bromothiophene-2-carboxaldehyde Raw materials
- N-Methylformanilide
- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine
- 3-Bromothiophene
- 2,3-Dibromothiophene
- 1,1-Dichlorodimethyl ether
- piperidine-1-carbaldehyde
3-Bromothiophene-2-carboxaldehyde Preparation Products
3-Bromothiophene-2-carboxaldehyde Literatura relevante
-
1. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivativesLance S. Fuller,Brian Iddon,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1997 3465
-
Sompit Wanwong,Ambata Poe,Ganapathy Balaji,S. Thayumanavan Org. Biomol. Chem. 2014 12 2474
-
Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895
-
4. Vinylogous Nicholas reactions in the synthesis of bi- and tricyclic cycloheptynedicobalt complexesIzabela Kolodziej,James R. Green Org. Biomol. Chem. 2015 13 10852
-
5. Synthesis of fused 1λ4,2-thiazines(2-azathiabenzenes)Raymond S. Gairns,Richard D. Grant,Christopher J. Moody,Charles W. Rees,Siu Chung Tsoi J. Chem. Soc. Perkin Trans. 1 1986 483
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Proveedores recomendados
Amadis Chemical Company Limited
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